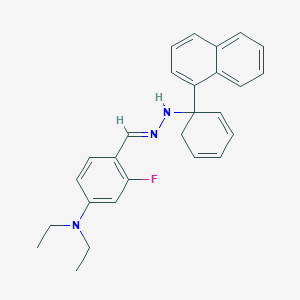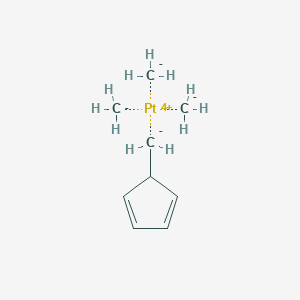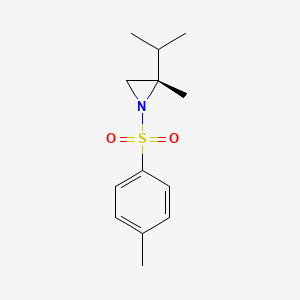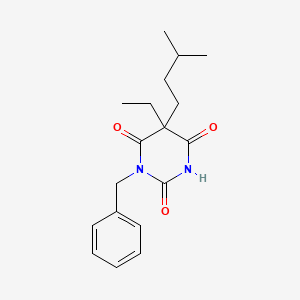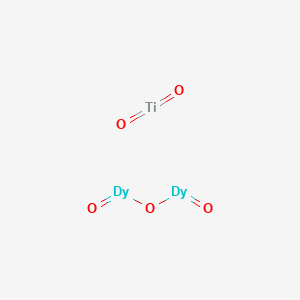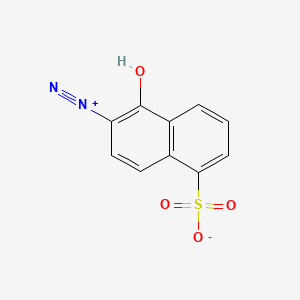![molecular formula C7H9IO3 B13779560 5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one is a bicyclic compound characterized by its unique structure, which includes an iodine atom and a dioxabicyclo nonane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction. This involves the use of iodine or iodine monochloride in the presence of a suitable catalyst.
Oxidation and Functionalization: The final step involves the oxidation of the intermediate to introduce the ketone functionality at the 8-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: More oxidized forms such as carboxylic acids or esters.
Reduction Products: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one involves its interaction with specific molecular targets. The iodine atom and the bicyclic structure allow it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Azabicyclo[3.2.1]octane: A similar bicyclic compound with applications in medicinal chemistry.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Another bicyclic compound with sulfur atoms, used in various chemical reactions.
Uniqueness
5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one is unique due to the presence of the iodine atom and the specific arrangement of the bicyclic structure. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H9IO3 |
|---|---|
Molekulargewicht |
268.05 g/mol |
IUPAC-Name |
(3aS,7S,7aS)-7-iodo-3,3a,4,6,7,7a-hexahydrofuro[3,2-c]pyran-2-one |
InChI |
InChI=1S/C7H9IO3/c8-5-3-10-2-4-1-6(9)11-7(4)5/h4-5,7H,1-3H2/t4-,5-,7-/m0/s1 |
InChI-Schlüssel |
GWDBYNQGDALLEG-VPLCAKHXSA-N |
Isomerische SMILES |
C1[C@H]2COC[C@@H]([C@H]2OC1=O)I |
Kanonische SMILES |
C1C2COCC(C2OC1=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
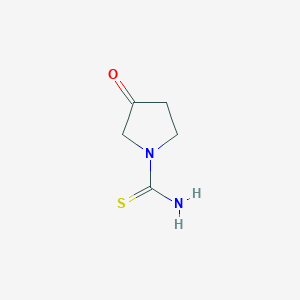
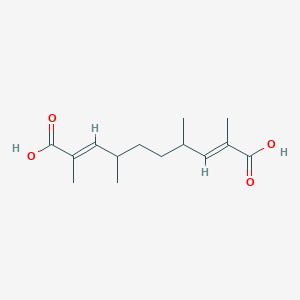

![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
